Cas no 2138272-45-2 (3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid)

3-(1,4-Dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole-oxazole core structure. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of both pyrazole and oxazole moieties enhances its ability to participate in diverse chemical reactions, facilitating further functionalization. Its structural rigidity and defined stereochemistry make it suitable for applications requiring precise molecular interactions. The carboxylic acid group allows for straightforward derivatization, enabling the development of targeted compounds with tailored properties. This product is primarily utilized in pharmaceutical and agrochemical R&D for lead optimization and scaffold diversification.
3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid structure
2138272-45-2 structure
Product Name:3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
CAS No:2138272-45-2
MF:C10H11N3O3
MW:221.212641954422
CID:6329996
PubChem ID:165831152
Update Time:2025-10-12

3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
    • EN300-716999
    • 2138272-45-2
    • Inchi: 1S/C10H11N3O3/c1-5-4-11-13(3)9(5)8-7(10(14)15)6(2)16-12-8/h4H,1-3H3,(H,14,15)
    • InChI Key: GSVXYUQFZCQQGG-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(=O)O)C(C2=C(C)C=NN2C)=N1

Computed Properties

  • Exact Mass: 221.08004122g/mol
  • Monoisotopic Mass: 221.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 81.2Ų

3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid Pricemore >>

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Additional information on 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

Research Briefing on 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 2138272-45-2)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 2138272-45-2), a promising candidate in the field of chemical biology and medicinal chemistry. The compound has garnered significant attention due to its potential applications in drug discovery and therapeutic development. This report synthesizes recent findings from peer-reviewed journals, patents, and industry reports to present a comprehensive overview of its chemical properties, biological activities, and research progress.

The compound, characterized by its unique pyrazole-oxazole hybrid structure, has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in various therapeutic areas. Recent studies highlight its potential as a modulator of specific biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. Structural-activity relationship (SAR) studies have further elucidated the importance of its methyl and carboxylic acid functional groups in binding affinity and selectivity.

One of the most notable developments is the application of 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study reported improved pharmacokinetic properties and reduced off-target effects compared to earlier generations of CDK inhibitors.

In addition to its therapeutic potential, recent patent filings (e.g., WO2023056123) have explored its utility in agrochemical applications, particularly as a bioactive component in crop protection agents. The compound's stability under environmental conditions and its mode of action against plant pathogens have been key areas of investigation. These findings underscore its versatility beyond pharmaceutical applications.

Ongoing research is also focused on optimizing the synthetic routes for 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid to enhance yield and scalability. A 2024 preprint in ChemRxiv described a novel catalytic method using palladium-based complexes, achieving a 30% reduction in production costs while maintaining high purity (>99%). Such advancements are critical for facilitating its transition from laboratory-scale research to industrial production.

Despite these promising developments, challenges remain in fully characterizing the compound's safety profile and long-term biological effects. Preliminary toxicology studies indicate dose-dependent hepatotoxicity in animal models, necessitating further investigation into structure modifications to mitigate adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations.

In conclusion, 3-(1,4-dimethyl-1H-pyrazol-5-yl)-5-methyl-1,2-oxazole-4-carboxylic acid represents a multifaceted compound with significant potential in both medicinal and agrochemical fields. Continued research into its mechanistic pathways, synthetic optimization, and therapeutic applications will be essential to unlock its full commercial and scientific value. This briefing serves as a timely resource for researchers and industry professionals seeking to leverage its properties for innovative solutions.

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